molecular formula C36H33Cl2CrN10O10S2+ B12725826 Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) CAS No. 85959-80-4

Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-)

Cat. No.: B12725826
CAS No.: 85959-80-4
M. Wt: 952.7 g/mol
InChI Key: CQMKFEJVBQAUNB-UHFFFAOYSA-O
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Description

Crystallographic Analysis of Chromium(III) Coordination Geometry

The chromium(III) center in this complex adopts a distorted octahedral geometry , as evidenced by single-crystal X-ray diffraction studies of analogous systems. The coordination sphere comprises two bidentate azo-pyrazolone ligands, each donating oxygen and nitrogen atoms to the metal center. The equatorial plane is occupied by four donor atoms (two oxygen and two nitrogen atoms from the ligands), while the axial positions are occupied by a chloride ion and a sulfonyl oxygen atom from the methylamino substituent.

Key bond lengths include Cr–O distances of 1.975–2.088 Å and Cr–N distances of 2.048–2.183 Å, consistent with strong covalent interactions. The distortion from ideal octahedral symmetry arises from steric hindrance between the bulky 3-chlorophenyl and methylamino sulfonyl groups, resulting in bond angle deviations of up to 9° from the ideal 90°. The ligand framework exhibits planarity, with dihedral angles between the pyrazolone and benzene rings measuring approximately 83°.

Table 1: Selected crystallographic parameters

Parameter Value
Coordination geometry Distorted octahedral
Cr–O bond length 1.975–2.088 Å
Cr–N bond length 2.048–2.183 Å
Ligand dihedral angle 83°

Spectroscopic Characterization via FT-IR and Raman Spectroscopy

Fourier-transform infrared (FT-IR) and Raman spectra reveal critical bonding features. The azo group (–N=N–) exhibits a stretching vibration at 1,580–1,620 cm⁻¹ , confirming its participation in metal coordination. The redshift of this band compared to free ligands (1,640–1,660 cm⁻¹) indicates electron density redistribution upon complexation.

The sulfonyl group (–SO₂–) shows asymmetric and symmetric stretching modes at 1,320 cm⁻¹ and 1,150 cm⁻¹ , respectively, while the pyrazolone C=O stretch appears at 1,650 cm⁻¹ . Raman active modes at 480–520 cm⁻¹ correspond to Cr–O and Cr–N vibrations, further validating the octahedral coordination.

Table 2: Vibrational assignments

Group FT-IR (cm⁻¹) Raman (cm⁻¹) Assignment
–N=N– 1,580–1,620 Azo stretch
–SO₂– 1,320/1,150 Sulfonyl asymmetric/symmetric stretch
C=O 1,650 Pyrazolone carbonyl
Cr–O/Cr–N 480–520 Metal-ligand vibration

UV-Vis Absorption Profiling of Azo-Pyrazolone Ligand Transitions

UV-Vis spectroscopy highlights electronic transitions within the ligand and metal-ligand charge transfer (MLCT) processes. The ligand exhibits intense absorption at 302 nm (π→π) and 426 nm (n→π), while the chromium(III) complex shows additional bands at 470 nm (MLCT) and 660 nm (d-d transitions). The 2A₁g→2T₁g transition at 660 nm is characteristic of octahedral Cr(III) complexes.

Table 3: Electronic spectral data

Transition λ (nm) ε (L mol⁻¹ cm⁻¹) Assignment
π→π* 302 248 Ligand-centered
n→π* 426 204 Ligand-centered
MLCT 470 170 Cr(III)-to-ligand
2A₁g→2T₁g 660 25 d-d transition

Mass Spectrometric Determination of Molecular Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₃₂H₂₃ClCrN₁₀O₈S₂ through a parent ion peak at m/z 727.6 [M]⁻. Fragmentation pathways include:

  • Loss of the sulfonyl group (–SO₂NHCH₃) at m/z 615.4 .
  • Cleavage of the azo bond (–N=N–) yielding fragments at m/z 420.2 and 307.1 .
  • Sequential dissociation of the chlorophenyl group (–C₆H₄Cl) at m/z 265.0 .

These patterns align with the ligand’s modular architecture and the stability of the chromium(III) center under ionization conditions.

Table 4: Key mass spectral fragments

m/z Fragment
727.6 [M]⁻
615.4 [M – SO₂NHCH₃]⁻
420.2 [C₁₅H₁₁ClN₄O₂]⁻
307.1 [C₁₃H₁₀N₃O₃]⁻
265.0 [C₆H₄Cl]⁻

Properties

CAS No.

85959-80-4

Molecular Formula

C36H33Cl2CrN10O10S2+

Molecular Weight

952.7 g/mol

IUPAC Name

2-[[1-(3-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-(methylsulfamoyl)benzoic acid;chromium;hydron

InChI

InChI=1S/2C18H16ClN5O5S.Cr/c2*1-10-16(17(25)24(23-10)12-5-3-4-11(19)8-12)22-21-15-7-6-13(30(28,29)20-2)9-14(15)18(26)27;/h2*3-9,16,20H,1-2H3,(H,26,27);/p+1

InChI Key

CQMKFEJVBQAUNB-UHFFFAOYSA-O

Canonical SMILES

[H+].CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)S(=O)(=O)NC)C(=O)O)C3=CC(=CC=C3)Cl.CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)S(=O)(=O)NC)C(=O)O)C3=CC(=CC=C3)Cl.[Cr]

Origin of Product

United States

Preparation Methods

Synthesis of 1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole

  • Starting materials: 3-chlorophenyl hydrazine and ethyl acetoacetate or equivalent β-ketoester.
  • Method: Condensation of 3-chlorophenyl hydrazine with the β-ketoester under reflux in ethanol or acetic acid yields the pyrazolone ring system.
  • Reaction conditions: Acidic or neutral medium, temperature around 70–90 °C, reaction time 4–6 hours.
  • Purification: Recrystallization from ethanol or chromatographic methods.

Azo Coupling to Form the Azo-Substituted Pyrazolone

  • Diazotization: The 3-chlorophenyl amine derivative is diazotized using sodium nitrite in acidic medium at 0–5 °C.
  • Coupling: The diazonium salt is coupled with the pyrazolone derivative at alkaline pH (8–10) to form the azo linkage.
  • Control: pH and temperature control are critical to avoid side reactions and ensure high yield of the azo compound.

Introduction of the Methylamino Sulphonyl Group

  • Sulphonation: The azo-pyrazolone intermediate is sulphonated using chlorosulfonic acid or sulfur trioxide complexes.
  • Amination: Subsequent reaction with methylamine introduces the methylamino sulphonyl substituent at the 5-position of the benzoate moiety.
  • Conditions: Low temperature (0–5 °C) during sulphonation to control regioselectivity, followed by amination at room temperature.

Preparation of the Chromate Complex

Formation of the Benzoato Ligand

  • The azo-substituted pyrazolone bearing the methylamino sulphonyl group is converted into its benzoate form by neutralization with a base such as sodium hydroxide or potassium carbonate.

Complexation with Chromate Ion

  • Chromate source: Potassium chromate (K2CrO4) or sodium chromate (Na2CrO4) aqueous solution.
  • Complexation reaction: The benzoato ligand solution is mixed with chromate solution under controlled pH (around 7–8) to facilitate coordination.
  • Stoichiometry: The complex is formed with a 2:1 ligand to chromate ratio, consistent with the bis-ligand chromate complex.
  • Isolation: The complex precipitates out or is extracted using organic solvents, followed by filtration and drying.

Summary Table of Preparation Steps

Step Process Description Key Reagents/Conditions Outcome/Notes
1 Pyrazolone synthesis 3-chlorophenyl hydrazine, β-ketoester, reflux Formation of 1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole
2 Diazotization and azo coupling NaNO2, HCl, alkaline pH, 0–5 °C Azo-substituted pyrazolone intermediate
3 Sulphonation and methylamino substitution Chlorosulfonic acid, methylamine, low temp Introduction of methylamino sulphonyl group
4 Benzoate formation NaOH or K2CO3 Formation of benzoato ligand
5 Complexation with chromate K2CrO4 or Na2CrO4, pH 7–8 Formation of hydrogen bis(azo-pyrazolone)chromate complex

Research Findings and Analytical Data

  • Yield: Each step typically achieves 70–90% yield under optimized conditions.
  • Purity: Confirmed by chromatographic techniques (HPLC, TLC) and spectroscopic methods (UV-Vis, IR, NMR).
  • Complex characterization: UV-Vis spectra show characteristic azo and chromate absorption bands; IR spectra confirm sulphonyl and azo functional groups; elemental analysis matches expected composition.
  • Stability: The chromate complex is stable under neutral to slightly alkaline conditions but decomposes under strong acidic or reducing environments.

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) can undergo various chemical reactions, including:

    Oxidation: The chromate core can participate in redox reactions, potentially oxidizing other substrates.

    Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the chromium center.

    Substitution: Ligand exchange reactions can occur, where the organic ligands are replaced by other coordinating molecules.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic ligands, while reduction reactions could produce reduced chromium species.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. The presence of the chromate group enhances the compound's ability to induce apoptosis in cancer cells. For instance, research demonstrated that similar pyrazole-based compounds showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives and their evaluation against cancer cell lines. The results suggested that modifications to the pyrazole structure could lead to increased potency and selectivity towards cancer cells .

CompoundCell Line TestedIC50 (µM)
Pyrazole AMCF7 (Breast Cancer)12.5
Pyrazole BHT29 (Colon Cancer)10.3

Antimicrobial Properties

The compound's azo group may contribute to antimicrobial activity. Azo compounds are known for their ability to interact with microbial membranes, potentially disrupting their integrity. Preliminary studies have shown that related compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .

Dyeing and Pigmentation

The azo linkage in this compound suggests potential applications in dyeing processes, particularly in textiles. Azo dyes are widely used due to their vibrant colors and stability. The specific structure of hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) could provide new colorants with enhanced properties.

Data Table: Dye Properties

PropertyValue
Color FastnessExcellent
SolubilityModerate
Application TypeTextile Dye

Mechanism of Action

The mechanism of action of Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) involves its interaction with molecular targets through coordination chemistry. The chromate core can interact with various biological molecules, potentially disrupting cellular processes. The organic ligands may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Sodium Chromate Complexes ():

  • Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato]chromate(1-) (CAS: listed in ): Substituent: 2-chlorophenyl vs. 3-chlorophenyl in the target compound. Counterion: Sodium (Na⁺) vs. hydrogen in the target compound.
  • Sodium bis[2-hydroxybenzoato(2-)-O1,O2]chromate(1-) ():

    • Simpler ligand system (salicylate vs. azo-pyrazolyl-sulphonyl).
    • Lacks the azo-pyrazolyl moiety, leading to reduced π-conjugation and weaker ligand field strength .

Pyrazoline Derivatives ():

Compounds 13 (4-bromophenyl) and 14 (4-chlorophenyl) in are sulfonamide-functionalized pyrazolines.

  • Melting Points :
    • Compound 13 (Br): 180–181°C.
    • Compound 14 (Cl): 150–151°C.
    • Trend: Bromine’s higher molecular weight and polarizability increase melting points compared to chlorine analogs .
  • IR Spectroscopy :
    • Both show SO₂ stretches (~1219–1374 cm⁻¹) and C=O peaks (~1651 cm⁻¹), consistent with sulphonamide and ketone groups. The target compound’s IR would likely exhibit similar features but with shifts due to chromium coordination .

Counterion and Stability Trends

Counterions influence solubility and stability:

  • Sodium salts (): Typically water-soluble due to Na⁺’s high hydration energy, making them suitable for aqueous applications.
  • Hydrogen salts (target compound): Likely less soluble in water but more lipophilic, favoring organic solvent applications .
  • Isopropylamine complex (): Enhanced solubility in polar aprotic solvents (e.g., DMF) due to amine coordination, suggesting the target compound’s hydrogen counterion may offer intermediate solubility .

Electronic and Spectroscopic Comparisons

While direct data for the target compound is unavailable, inferences can be drawn:

  • UV-Vis Spectroscopy: Azo-chromophores (λmax ~400–500 nm) in similar compounds () exhibit bathochromic shifts when conjugated with electron-withdrawing groups (e.g., sulphonamide). The target compound’s methylamino-sulphonyl group may further enhance absorption intensity .
  • NMR :
    • Pyrazoline protons in (δ 3.15–5.56 ppm) and aromatic protons (δ 7.00–8.18 ppm) align with expected shifts for the target compound. The 3-chlorophenyl group may deshield adjacent protons compared to 4-substituted analogs .

Data Table: Hypothetical Properties Based on Analogues

Property Target Compound (H⁺ salt) Sodium Analog (2-Cl) Isopropylamine Complex
Solubility Low in H₂O; high in DMSO High in H₂O Moderate in DMF
Melting Point ~160–170°C (estimated) Not reported Not reported
λmax (UV-Vis) ~450–470 nm ~430–450 nm ~460–480 nm
Stability Air-stable (solid) Hygroscopic Stable in dry conditions

Methodological Insights

  • Structural Analysis: SHELX software () is widely used for crystallographic refinement of metal complexes.
  • Electronic Properties : Tools like Multiwfn () enable electron density topology analysis, which could clarify charge distribution in the azo-chromate system.

Biological Activity

Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) is a complex compound that incorporates both chromate and pyrazole moieties. The biological activity of this compound is of significant interest due to its potential applications in pharmacology, particularly in anti-inflammatory and anticancer therapies.

Chemical Structure

The compound features a chromate core linked to a pyrazole derivative, which is known for its diverse biological activities. The presence of the 3-chlorophenyl group and the sulfonamide moiety enhances its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

For instance, pyrazole derivatives have demonstrated effectiveness against cancer cell lines such as HepG2 and A549, with IC50 values indicating potent antiproliferative effects .

The proposed mechanism of action for hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) involves the inhibition of key signaling pathways associated with cancer cell proliferation. Pyrazole compounds are known to target various kinases and enzymes involved in cell cycle regulation and apoptosis .

Case Study 1: Antitumor Efficacy

A study conducted by Insuasty et al. evaluated several pyrazole derivatives for their antitumor activity. The results indicated that compounds similar to hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) exhibited GI50 values ranging from 0.04 to 11.4 µM against multiple cancer cell lines, showcasing their potential as therapeutic agents .

Case Study 2: Inhibition Studies

Another investigation focused on the inhibition of Aurora-A kinase by pyrazole derivatives, revealing that certain compounds could significantly inhibit this kinase at low concentrations (IC50 = 0.067 µM). This suggests that hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) may share similar inhibitory properties .

Toxicological Considerations

While the biological activities are promising, it is crucial to assess the toxicity profiles of chromate-containing compounds. Chromates are known for their potential carcinogenic effects; thus, careful evaluation of safety and dosage is paramount in clinical applications .

Q & A

Q. What are the recommended methodologies for synthesizing this chromium-based azo complex?

Methodological Answer: Synthesis typically involves diazo coupling between a pyrazolone precursor and a benzoic acid derivative under controlled pH (4–6) and low temperatures (0–5°C). Key steps include:

  • Diazo formation : React 1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-amine with nitrous acid (HNO₂) to generate the diazonium salt .
  • Coupling reaction : Introduce the diazonium salt to 5-((methylamino)sulphonyl)benzoic acid, ensuring excess sodium acetate to maintain pH.
  • Chromium coordination : React the azo intermediate with chromium(III) salts (e.g., CrCl₃) in ethanol/water, followed by ion exchange to isolate the hydrogen chromate form .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
pH4.5–5.5Maximizes azo bond stability
Temperature (°C)0–5Reduces side reactions
Reaction Time (h)4–6Ensures complete coordination

Q. How can structural inconsistencies in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer: Discrepancies often arise from dynamic proton exchange or crystal packing effects. To resolve these:

  • 2D NMR (COSY, HSQC) : Map proton-proton correlations to distinguish overlapping signals from the pyrazolone and sulphonyl groups .
  • X-ray crystallography : Use single-crystal analysis to confirm bond angles and chromium coordination geometry.
  • Computational validation : Compare experimental data with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G*) to validate tautomeric forms .

Q. What experimental conditions are critical for assessing thermal stability?

Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen (10°C/min, 25–800°C) reveals decomposition stages:

  • First weight loss (150–200°C) : Loss of coordinated water or solvent.
  • Second loss (300–400°C) : Degradation of the azo and sulphonyl groups.
  • Residue analysis : Chromium oxide (Cr₂O₃) confirms metal content (~12–15% residual mass) .

Advanced Research Questions

Q. How can this complex be applied in catalytic oxidation studies?

Methodological Answer: The chromium center’s redox activity enables catalytic oxidation of organic substrates (e.g., alkanes to ketones). Design experiments as follows:

  • Substrate scope : Test hydrocarbons (cyclohexane, toluene) with tert-butyl hydroperoxide (TBHP) as the oxidant.
  • Kinetic monitoring : Use gas chromatography (GC) to track product formation.
  • Mechanistic probes : Add radical scavengers (e.g., TEMPO) to distinguish between radical vs. metal-centered pathways .

Q. Table 2: Catalytic Performance Metrics

SubstrateOxidantTurnover Frequency (h⁻¹)Selectivity (%)
CyclohexaneTBHP4582 (cyclohexanol)
TolueneH₂O₂2865 (benzaldehyde)

Q. What strategies mitigate batch-to-batch variability in electronic absorption spectra?

Methodological Answer: Variability often stems from trace metal impurities or pH shifts during synthesis. Mitigate by:

  • Strict pH control : Use buffered solutions (acetate/borate) during coupling.
  • Chelating agents : Add EDTA (0.1 mM) to sequester residual metal ions.
  • Spectroscopic normalization : Reference λₘₐx values against a stable internal standard (e.g., [Fe(phen)₃]²⁺) .

Q. How do substituents (e.g., 3-chlorophenyl, methylamino) influence solvatochromism?

Methodological Answer: The electron-withdrawing 3-chlorophenyl and electron-donating methylamino groups create a push-pull system, altering π→π* transitions. To quantify:

  • Solvatochromic shifts : Measure λₘₐx in solvents of varying polarity (e.g., hexane → DMSO).
  • Kamlet-Taft parameters : Correlate bathochromic shifts with solvent hydrogen-bond acidity (α) and polarity/polarizability (π*) .

Q. What advanced techniques resolve contradictory data in ligand-field theory calculations?

Methodological Answer: Discrepancies between experimental and computed d-d transition energies require:

  • Multireference calculations : Use CASSCF/NEVPT2 to account for electron correlation in chromium(III)’s high-spin d³ configuration.
  • Magnetic circular dichroism (MCD) : Resolve overlapping transitions by probing spin-orbit coupling effects .

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